D-(+)-Turanose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

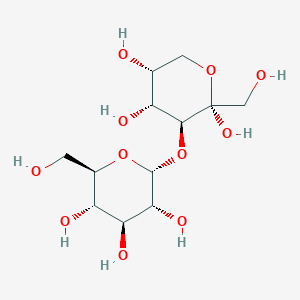

D-(+)-Turanose (CAS: 547-25-1) is a naturally occurring disaccharide and a C4 epimer of D-glucose . It is a sucrose isomer found in honey and functions as a non-metabolizable analog of sucrose in higher plants . Structurally, it consists of α-D-glucopyranosyl-(1→3)-β-D-fructofuranose . Key properties include:

- Melting Point: 177°C

- Specific Optical Rotation: +75.5° (c=4, H₂O)

- Biological Roles: Acts as a substrate for glycoprotein synthesis, regulates carbohydrate metabolism, and modulates enzymatic reactions involving transglucosidase .

Its applications span anti-inflammatory research, adipogenesis regulation (obesity studies), and microbial carbon source utilization .

準備方法

Enzymatic Synthesis Using Amylosucrase

Enzyme Sources and Production

Amylosucrase (EC 2.4.1.4), a glycosyltransferase, catalyzes the transglycosylation of sucrose to produce turanose. The enzyme is predominantly sourced from microbial strains:

-

Neisseria polysaccharea ATCC 43768 : Provides the highest specific activity (1.01 U/mg protein) and turanose yield (55–73%) .

-

Deinococcus geothermalis and Alteromonas macleodii : Alternative sources with lower reported efficiencies .

The gene encoding amylosucrase (NpAS) is cloned via PCR using primers targeting the N. polysaccharea genome. Recombinant expression in Escherichia coli BL21(DE3) involves induction with isopropyl-β-D-thiogalactopyranoside (IPTG) at 16°C for 16 hours, followed by purification via nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography .

Reaction Mechanisms and Substrate Specificity

Amylosucrase transfers a glucosyl moiety from sucrose to fructose, forming turanose via α-1,3 glycosidic linkage. The reaction proceeds as:

SucroseAmylosucraseTuranose+Glucose

Key substrate considerations:

-

Sucrose Concentration : Optimal yields occur at 2.5 M, producing 55% turanose after 120 hours .

-

Fructose Supplementation : Adding 0.25–0.75 M fructose enhances turanose production by shifting equilibrium toward transglycosylation .

Temperature and pH

-

Temperature : 20–40°C (optimal: 25–30°C). Activity declines sharply above 40°C due to enzyme denaturation .

Enzyme Loading and Time

-

Enzyme Concentration : 100–400 U/L purified amylosucrase.

-

Reaction Duration : 24–120 hours. Prolonged incubation (>96 hours) increases side products like glucose and leucrose .

Table 1: Impact of Sucrose Concentration on Turanose Yield

| Sucrose (M) | Fructose (M) | Reaction Time (h) | Turanose Yield (%) |

|---|---|---|---|

| 1.0 | 0.25 | 96 | 38 |

| 2.5 | 0.75 | 120 | 55 |

| 2.5 | – | 96 | 73 |

Purification and Industrial-Scale Processing

Post-Reaction Processing

Post enzymatic synthesis, the reaction mixture undergoes:

-

Heat Inactivation : 100°C for 10 minutes to denature residual enzyme .

-

Filtration and Decolorization : Removal of particulate matter using activated carbon .

Chromatographic Purification

-

Ion-Exchange Resins : Separate turanose from glucose and fructose based on charge differences.

-

Activated Carbon Columns : Achieve >95% purity by adsorbing pigments and impurities .

Table 2: Purity Levels After Purification Steps

| Purification Method | Turanose Purity (%) |

|---|---|

| Activated Carbon Filtration | 85 |

| Ion-Exchange Chromatography | 95 |

| Combined Methods | 99 |

Comparative Analysis of Historical vs. Modern Methods

Cyclomaltodextrin Glucanotransferase (CGTase) Method

The traditional method involves:

-

Transglycosylation : CGTase transfers glucosyl units from starch to fructose.

-

Hydrolysis : Glucoamylase cleaves α-1,4 linkages, yielding turanose.

-

Yield : 20–30%, significantly lower than amylosucrase-based methods .

-

Drawbacks : Multi-step process, high impurity levels, and costly substrates.

Advantages of Amylosucrase-Based Synthesis

-

Single-Step Reaction : Eliminates need for hydrolysis.

-

Substrate Flexibility : Works with sucrose alone or sucrose-fructose mixtures.

-

Scalability : Compatible with high-concentration substrates (up to 2.5 M) .

Industrial Applications and Economic Viability

Cost-Benefit Analysis

-

Enzyme Production Costs : ~$150/kg recombinant amylosucrase.

-

Turanose Market Price : $500–700/kg (pharmaceutical grade) .

-

Break-Even Point : Achieved at 30% yield due to high product value.

Regulatory Considerations

化学反応の分析

ツラノースは、加水分解、酸化、還元など、さまざまな化学反応を受けます。 消化管では、ツラノースは比較的安定しており、有意に加水分解されません . 人工的な小腸環境では、ツラノースは4時間後にスクロースが36%加水分解されると、約18%分解されます . ツラノースは、非酵素的褐変反応や動的蒸気吸着にも関与します . これらの反応で使用される一般的な試薬および条件には、酸性または塩基性環境、および高温が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

ツラノースは、幅広い科学研究への応用があります。 化学では、その穏やかな味、低カロリー含有量、抗う蝕性のために、食品加工において機能性甘味料または増量剤として使用されます . 生物学では、ツラノースは細胞内炭水化物シグナル伝達に関与し、細菌や真菌などのさまざまな生物の炭素源として使用できます . 産業では、ツラノースは病原体の検出、細胞呼吸の促進、蜂蜜の認証に使用されます .

科学的研究の応用

Physicochemical Properties

Turanose exhibits several physicochemical properties that enhance its utility as a sweetener:

| Property | Turanose | Sucrose | Isomaltulose | Erythritol | Tagatose |

|---|---|---|---|---|---|

| Solubility (g/100g) | 223.94 ± 0.28 | 222.93 ± 1.71 | 59.67 ± 0.67 | 62.29 ± 0.07 | 146.73 ± 1.99 |

| Hydrolysis in simulated digestion (%) | 18% (after 4h) | 36% (after 4h) | N/A | N/A | N/A |

| Taste | Mild | Sweet | Sweet | Sweet | Sweet |

This table illustrates that turanose has similar solubility to sucrose but demonstrates significantly lower hydrolysis during digestion, potentially making it a better option for maintaining stable sweetness in food products .

Health Benefits and Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of turanose, particularly in macrophage models:

- Cell Viability : Turanose treatment increased cell viability in Raw 264.7 macrophages.

- Nitric Oxide Production : Turanose significantly suppressed nitric oxide production induced by lipopolysaccharides (LPS) and glucose, demonstrating its potential to mitigate inflammation .

- Cytokine Regulation : Turanose treatment led to decreased mRNA levels of pro-inflammatory cytokines IL-1β and IL-18, suggesting its utility as a dietary supplement for preventing metabolic diseases .

Applications in Food Science

D-(+)-Turanose is being researched as a potential functional sweetener and bulking agent due to its favorable properties:

- Sweetness Replacement : It can replace sucrose without compromising taste or texture, making it suitable for low-calorie and diabetic-friendly products .

- Food Processing : Turanose's stability under various conditions makes it a candidate for use in baked goods, beverages, and dairy products .

Case Study 1: Anti-inflammatory Effects in Macrophages

A study investigated the effects of turanose on inflammatory responses in Raw 264.7 macrophages. Results indicated that turanose reduced nitric oxide production and inflammatory mediator expression significantly compared to glucose treatments, highlighting its potential therapeutic applications .

Case Study 2: Functional Sweetener Development

Research focused on the physicochemical properties of turanose compared to other sugars showed that it could serve as an effective sucrose substitute in food products while providing additional health benefits due to its low glycemic index and non-cariogenic nature .

作用機序

ツラノースは、細胞内炭水化物シグナル伝達への関与を通じてその効果を発揮します。 高等植物では、スクローストランスポーターの作用によって獲得され、さまざまな生物の炭素源として使用できます . シグナル伝達の役割に加えて、ツラノースは細胞呼吸を促進し、炎症を調節します . これらのプロセスに関与する分子標的と経路には、スクローストランスポーターと、炭水化物代謝に関連するさまざまなシグナル伝達経路が含まれます .

類似化合物との比較

Structural and Functional Comparison

Table 1: Structural and Functional Properties

Metabolic Pathways

- Acts as a sucrose transporter substrate in plant cells .

- Sucrose : Directly metabolized via invertase or sucrose synthase in plants.

- Isomaltose : Activates G-protein signaling in Arabidopsis similarly to D-glucose but with higher efficacy .

Stress Response

Under drought and UV-B stress, Turanose levels decrease significantly in plants, unlike D-trehalose, which accumulates as a stress protectant .

Comparative Efficacy in Model Systems

Table 2: Bioactivity in Arabidopsis thaliana

*AtRGS1-YFP endocytosis is a proxy for G-signaling activation .

生物活性

D-(+)-Turanose, a disaccharide composed of glucose and fructose, is a structural isomer of sucrose. It has garnered attention in recent years due to its potential biological activities, particularly its anti-inflammatory properties and its implications for metabolic health. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified as a 3-O-α-D-glucosyl-D-fructose. The unique configuration of this sugar influences its interaction with biological systems, particularly in modulating metabolic and inflammatory pathways.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. A notable study conducted on Raw 264.7 macrophages revealed that turanose treatment significantly suppressed the production of nitric oxide (NO) and the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Key Findings:

- Nitric Oxide Production : Turanose reduced NO production by 30% to 42% in macrophages treated with lipopolysaccharide (LPS) and glucose .

- Cytokine Expression : The mRNA levels of interleukin (IL)-1β and IL-18 were decreased by up to 91% in turanose-treated groups compared to glucose controls .

The implications of these findings suggest that turanose could serve as a therapeutic functional sweetener with potential applications in managing inflammatory diseases.

Metabolic Implications

In addition to its anti-inflammatory properties, this compound has been investigated for its effects on metabolic health. Increased sugar consumption is linked to obesity-related disorders, prompting research into alternative sweeteners like turanose that may mitigate these risks.

Case Study: Metabolic Health

In a controlled study, turanose was shown to improve metabolic parameters in animal models. Mice administered turanose exhibited better glucose tolerance and lower body weight gain compared to those consuming standard sugars .

Toxicological Studies

To assess the safety profile of this compound, acute and subchronic toxicity studies were performed on ICR mice. Results indicated no significant adverse effects on liver or kidney function at doses up to 7 g/kg body weight over 13 weeks . This suggests that turanose is well-tolerated and may be safe for human consumption.

Summary of Research Findings

Q & A

Q. What analytical methods are validated for quantifying D-(+)-Turanose in complex matrices like honey, and what are their key performance parameters?

Basic

Ion chromatography (IC) coupled with pulsed amperometric detection is a validated method for quantifying this compound in honey. Key validation parameters include:

- Limit of Detection (LOD): 0.02 g/100 g

- Limit of Quantification (LOQ): 0.05 g/100 g

- Recovery Rate: 98.3%

- Relative Standard Deviation (RSD): 1.62% (quantitative), 0.089% (qualitative) .

This method is preferred for its simplicity, minimal sample preprocessing, and high sensitivity. Researchers should optimize column selection (e.g., CarboPac™ PA10) and eluent gradients to resolve Turanose from co-eluting sugars like sucrose or fructose.

Q. How does the natural occurrence of this compound in honey influence its role as a biomarker for authenticity testing?

Basic

this compound is a sucrose isomer naturally present in honey, with concentrations varying by floral source and processing. Its detection via IC can differentiate authentic honey from adulterated samples containing inverted sugars. Researchers should:

- Collect geographically diverse honey samples (e.g., 84 samples in one study) to establish baseline Turanose levels.

- Correlate Turanose content with other markers (e.g., diastase activity, HMF) to improve authenticity models .

Q. What structural features of this compound contribute to its metabolic stability in mammalian systems?

Advanced

The α-1,3 glycosidic linkage in this compound confers resistance to hydrolysis by intestinal disaccharidases, enabling its persistence in the gut lumen. To study this:

- Use in vitro models with Caco-2 cells or murine intestinal extracts to measure hydrolysis rates.

- Compare with control substrates (e.g., sucrose, maltose) and analyze residual Turanose via HPLC .

Q. What experimental models are suitable for investigating this compound's anti-inflammatory effects via RAGE/NF-κB pathways?

Advanced

- Cell Culture: Use human macrophage lines (e.g., THP-1) treated with Turanose and stimulated with LPS. Measure NF-κB activation via luciferase reporter assays or p65 nuclear translocation.

- Knockdown Studies: Employ siRNA targeting RAGE to confirm pathway specificity.

- Animal Models: Administer Turanose in high-fat-diet-induced obese mice and quantify pro-inflammatory cytokines (IL-6, TNF-α) in serum .

Q. How can contradictory findings on this compound's adipogenesis regulation be resolved methodologically?

Advanced

Discrepancies may arise from differences in dose, exposure duration, or cell type. To address this:

- Conduct dose-response studies (0.1–10 mM) in 3T3-L1 adipocytes, monitoring lipid accumulation via Oil Red O staining.

- Compare results across multiple cell lines (e.g., primary adipocytes vs. immortalized lines).

- Use transcriptomics to identify differentially expressed genes (e.g., PPARγ, C/EBPα) .

Q. What microbial fermentation profiles are associated with this compound, and how can they be studied in gut microbiota?

Advanced

Anaerostipes caccae Y-2T ferments Turanose to lactate and butyrate. Experimental approaches include:

- In Vitro Fermentation: Use fecal inocula in anaerobic chambers with Turanose as the sole carbon source. Monitor metabolites via GC-MS.

- Metagenomics: Analyze microbial community shifts using 16S rRNA sequencing in Turanose-fed vs. control groups .

Q. How can researchers design dose-response meta-analyses for this compound's metabolic effects across heterogeneous studies?

Advanced

- Eligibility Criteria: Include studies reporting Turanose dosage, exposure time, and measurable outcomes (e.g., glucose tolerance, lipid profiles).

- Statistical Models: Use random-effects models to account for variability in study designs (e.g., in vitro vs. in vivo).

- Sensitivity Analysis: Exclude outliers and assess publication bias via funnel plots .

Q. What are the challenges in standardizing this compound purity for pharmacological studies, and how can they be mitigated?

Advanced

- Purity Verification: Use HPLC with evaporative light scattering detection (ELSD) to ensure ≥95% purity (CAS 547-25-1).

- Storage: Maintain aliquots at -20°C to prevent degradation.

- Batch Variability: Source from certified suppliers (e.g., TargetMol) and document lot numbers .

Q. How does this compound's stereochemistry influence its interaction with carbohydrate-binding proteins?

Advanced

- Molecular Docking: Simulate Turanose's binding to lectins (e.g., concanavalin A) using software like AutoDock Vina.

- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) with immobilized proteins.

- Compare with enantiomers (e.g., D-(-)-Turanose) to assess stereospecificity .

Q. What ethical considerations apply when designing animal studies on this compound's chronic disease applications?

Advanced

- Justification: Demonstrate Turanose's novelty in addressing unmet needs (e.g., obesity-related inflammation).

- Dose Optimization: Use pilot studies to minimize unnecessary high doses.

- Transparency: Report adverse events (e.g., gastrointestinal distress) and adhere to ARRIVE guidelines for animal research .

特性

CAS番号 |

547-25-1 |

|---|---|

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC名 |

1,4,5,6-tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2 |

InChIキー |

RULSWEULPANCDV-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O |

melting_point |

168 °C |

Key on ui other cas no. |

547-25-1 |

物理的記述 |

Solid |

溶解性 |

1000 mg/mL at 25 °C |

同義語 |

3-O-alpha-D-glucopyranosyl-D-fructose turanose turanose, d- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。